molecular formula C14H15NO B114323 4-(2,3-Dimethylphenoxy)aniline CAS No. 155106-50-6

4-(2,3-Dimethylphenoxy)aniline

Cat. No. B114323
M. Wt: 213.27 g/mol
InChI Key: INUXBJVAWDBGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .


Synthesis Analysis

The synthesis of anilines, including 4-(2,3-Dimethylphenoxy)aniline, can be achieved through various methods. One common method is the nitration-reduction pathway, which involves the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for 4-(2,3-Dimethylphenoxy)aniline may vary depending on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2,3-Dimethylphenoxy)aniline consists of a benzene ring with a nitrogen atom attached, and a dimethylphenoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,3-Dimethylphenoxy)aniline include a molecular weight of 213.28 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Facile Synthesis and High-spin Cationic States

Research has explored the synthesis of oligomers derived from similar compounds, focusing on their structural and redox properties. For example, a study demonstrated the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s, highlighting their potential in adopting helical structures and exhibiting unique redox characteristics (Ito et al., 2002).

Monitoring Ligand Substitution in Metal Complexes

Another application involves the monitoring of ligand substitution in catalytically active metal complexes. This research area explores how modifications to the chemical structure influence the behavior and efficiency of these complexes, especially in fluorescence and catalysis (Halter et al., 2019).

Electrochemical Synthesis for Solar Cells

The electrochemical synthesis of novel polymers based on similar aniline derivatives has been investigated for their potential use in solar cell applications. A study demonstrated the successful synthesis of a novel monomer, highlighting its application in dye-sensitized solar cells and the significant improvement in energy conversion efficiency compared to traditional methods (Shahhosseini et al., 2016).

Photo-electrocatalytic Oxidation for Wastewater Treatment

Research into the treatment of industrial wastewater has led to the development of a novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method. This method efficiently removes stubborn organic matter, such as 3,4-dimethylaniline, demonstrating the potential for significant environmental benefits (Li et al., 2020).

New Organic Binary Solids for NLO Applications

The synthesis and characterization of new organic binary solids with phenolic coformers have also been investigated for nonlinear optical (NLO) applications. This research underscores the importance of understanding the interactions between different molecular components to enhance the material's optical properties (Draguta et al., 2015).

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects . Specific safety and hazard information for 4-(2,3-Dimethylphenoxy)aniline was not found in the search results.

properties

IUPAC Name

4-(2,3-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUXBJVAWDBGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427971
Record name 4-(2,3-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenoxy)aniline

CAS RN

155106-50-6
Record name 4-(2,3-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dimethylphenyl 4-nitrophenyl ether (Intermediate 73, 865 mg) was dissolved in ethanol (10 mL) to give a pale yellow solution. Hydrazine hydrate 50% (0.698 mL, 7.1 mmol) and Pd/C (37.8 mg, 0.36 mmol) were added. The reaction mixture was stirred at 90° C. for 1 hour. The reaction mixture was filtered and the organic phase was evaporated under vacuum to afford the title compound as a pale yellow oil (796 mg).
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.698 mL
Type
reactant
Reaction Step Two
Name
Quantity
37.8 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.